molecular formula C5H8N4O2S B2904726 (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 332898-05-2

(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No.: B2904726
CAS No.: 332898-05-2
M. Wt: 188.21
InChI Key: SMVVDLCFRZJOSF-UHFFFAOYSA-N
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Description

(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a methyl group at position 5, and a sulfanylacetic acid moiety at position 2. This structure confers unique physicochemical properties, including hydrogen-bonding capabilities (via NH₂ and COOH groups) and moderate lipophilicity (due to the methyl and sulfur groups). The compound has been synthesized through multi-step reactions involving thiocarbonohydrazide, chloroacetyl chloride, and subsequent cyclization under basic conditions . Its primary pharmacological interest lies in anticancer applications, with demonstrated activity against melanoma, breast cancer, and leukemia cell lines at 10 µM concentrations .

Properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-3-7-8-5(9(3)6)12-2-4(10)11/h2,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVVDLCFRZJOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves the reaction of 4-amino-5-methyl-4H-[1,2,4]triazole-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The amino group and the sulfur atom can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

The compound 4-(tert-butyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits a range of applications primarily in the fields of medicinal chemistry and pharmacology. This article discusses its structural characteristics, biological activities, and potential therapeutic uses, supported by comprehensive data tables and case studies.

Molecular Formula and Weight

  • Molecular Formula : C25H25FN6O2S2
  • Molecular Weight : 524.6 g/mol

IUPAC Name

The IUPAC name for the compound is:
4 tert butyl N 4 4 fluorophenyl 5 2 oxo 2 1 3 thiazol 2 ylamino ethyl sulfanyl 1 2 4 triazol 3 yl methylbenzamide\text{4 tert butyl N 4 4 fluorophenyl 5 2 oxo 2 1 3 thiazol 2 ylamino ethyl sulfanyl 1 2 4 triazol 3 yl methyl}benzamide

Antimicrobial Properties

Research indicates that compounds similar to 4-(tert-butyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant antimicrobial activities. The thiazole and triazole moieties are known for their ability to disrupt microbial cell wall synthesis and inhibit essential enzymes in bacteria and fungi.

Anticancer Activity

The compound has shown promise in anticancer research. Triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Case studies have demonstrated that triazole-containing compounds can effectively target specific cancer types by interfering with tumor growth signaling pathways.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes involved in disease processes. For instance, the thiazole ring may interact with active sites of enzymes, leading to inhibition of their activity. This property is particularly relevant in developing treatments for diseases where enzyme dysregulation is a factor.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell membrane integrity.
  • Cancer Research : In vitro studies on cancer cell lines treated with similar triazole derivatives showed a reduction in cell viability and increased rates of apoptosis. The compounds were found to modulate key signaling pathways involved in cell survival.
  • Enzyme Targeting : Research involving enzyme assays indicated that derivatives of this compound could effectively inhibit certain kinases implicated in cancer progression, suggesting a pathway for therapeutic development.

Mechanism of Action

The mechanism of action of (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Pharmacological Profiles

Compound Name Substituents Biological Activity Key Findings
(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (Core) - R = Methyl (C5)
- R' = NH₂ (C4)
Anticancer Selective inhibition of melanoma (MDA-MB-435) and breast cancer (MCF7) at 10 µM .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide - R = Furan-2-yl (C5) Anti-exudative 71–86% yield; comparable efficacy to diclofenac (8 mg/kg) in reducing inflammation .
[4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl acetic acid - R = 5-Methylbenzofuran (C5) Anticancer (Research) Enhanced aromatic stacking potential; under evaluation for kinase inhibition .
2-{[4-Cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid - R = Cyclopropyl (C4), Thiophene (C5) Unknown Increased steric bulk; potential for improved metabolic stability .
2-(4-Allyl-5-phenylaminomethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(4-methoxyphenyl)-acetamide - R = Allyl (C4), PhNHCH₂ (C5) Antimicrobial (Theoretical) Pending biological screening; structural similarity to known antimicrobial triazoles .

Structural and Functional Divergences

A. Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, CF₃): Derivatives like 6a (2-chlorobenzyl) and 6d (3-trifluoromethylbenzyl) exhibit enhanced anticancer activity due to improved target binding (e.g., kinase inhibition) and cellular uptake .
  • Heterocyclic Moieties (Furan, Thiophene): Replacement of the methyl group with furan (e.g., anti-exudative derivatives) shifts activity toward cyclooxygenase (COX) inhibition, mimicking NSAID mechanisms .

C. Pharmacokinetic Considerations

  • Lipophilicity: Chlorine and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., CNS activity in compound 6e ) .
  • Metabolic Stability: Methyl groups (core compound) reduce susceptibility to cytochrome P450 oxidation compared to allyl or benzofuran derivatives .

Comparative Efficacy Data

Table 2: Anticancer Activity of Selected Derivatives at 10 µM

Compound Substituent (C5) Cancer Cell Line (Growth Inhibition %)
Core Methyl MDA-MB-435 (78%), MCF7 (65%)
6a 2-Chlorobenzyl MCF7 (82%), HL-60 (60%)
6g 3,4-Dichlorobenzyl MDA-MB-231 (70%)
6d 3-Trifluoromethylbenzyl A549 (58%)

Biological Activity

(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a compound that belongs to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C9H12N6O2S
  • Molecular Weight : 268.3 g/mol
  • CAS Number : Not specified in the sources but related compounds exist.

Antimicrobial Activity

The triazole scaffold is known for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial activities. For instance:

  • Compounds with similar structures have shown high potency against various fungal strains such as Aspergillus niger and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 0.01 to 0.27 μmol/mL .
  • The specific compound under review may also exhibit similar activities due to the presence of the triazole ring and sulfanyl group, which are crucial for interaction with microbial enzymes.

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. Studies have shown:

  • Certain triazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • The structure-activity relationship (SAR) of triazole compounds suggests that modifications can enhance their efficacy against cancer cells.

Antiviral Properties

The antiviral activity of triazole derivatives has also been documented:

  • Some studies indicate that these compounds can inhibit viral replication through interference with viral enzymes or host cell pathways . This potential makes them candidates for further research in antiviral drug development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group which enhances biological activity.
  • Functionalization at the acetic acid moiety for improved solubility and bioavailability.

The SAR studies reveal that:

  • Substituents on the triazole ring can significantly affect the biological activity.
  • Electron-donating groups at specific positions enhance antimicrobial and anticancer activities .

Case Studies

  • Antifungal Activity Study : A derivative of 1,2,4-triazole was tested against several fungal pathogens and demonstrated higher efficacy than traditional antifungals like ketoconazole .
  • Antibacterial Activity : Triazole-based compounds were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives were more potent than standard antibiotics .

Q & A

What are the optimal synthetic routes for (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid derivatives, and how can reaction conditions be adjusted to improve yield?

Basic Research Question
The synthesis typically involves multi-step routes, including:

  • Step 1 : Formation of the triazole core via cyclization of thiocarbonohydrazide with acetic acid to yield 4-amino-5-methyl-4H-[1,2,4]triazole-3-thiol .
  • Step 2 : Alkylation or acylation reactions to introduce functional groups. For example, coupling with chloroacetamides in ethanol under reflux (4–6 hours) using triethylamine as a base achieves yields of 70–86% .
    Optimization Strategies :
  • Solvent Selection : Ethanol or dioxane improves solubility and reaction efficiency.
  • Catalysts : Triethylamine facilitates deprotonation during acylation.
  • Temperature Control : Reflux conditions (~78°C for ethanol) ensure complete reaction without side products.

How do structural modifications at the 5-position of the triazole ring influence anticancer activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position exhibit enhanced selectivity against melanoma (MDA-MB-231) and breast cancer (MCF-7) cell lines .
  • Key Findings :
    • Compound 6a (R = 2-Cl) : GI₅₀ = 1.2 µM against melanoma.
    • Compound 6g (R = 3,4-Cl₂) : GI₅₀ = 0.9 µM against breast cancer .
      Methodological Approach :
  • Use iterative synthesis to introduce substituents via Meerwein arylation or nucleophilic substitution.
  • Validate activity through NCI-60 cell line screening at 10 µM .

What analytical techniques are most effective for confirming the structure and purity of these derivatives?

Basic Research Question
Key Techniques :

  • ¹H NMR Spectroscopy : Confirms substituent connectivity (e.g., methyl groups at δ 2.29–2.30 ppm, NH₂ at δ 5.78–5.79 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C₁₅H₁₅ClN₆OS₂: m/z 413.03) .
  • Elemental Analysis : Ensures >98% purity (e.g., C, H, N deviations <0.4%) .
    Supplementary Methods :
  • Thin-layer chromatography (TLC) for reaction monitoring.
  • High-performance liquid chromatography (HPLC) for purity assessment.

How to resolve contradictions in biological activity data across studies on triazole derivatives?

Advanced Research Question
Common Contradictions :

  • Discrepancies in IC₅₀ values due to variations in cell line models or assay protocols.
    Resolution Strategies :
  • Standardized Assays : Adopt NCI-60 protocols for consistent cytotoxicity evaluation .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., logP, molecular weight) to identify outliers.
  • Control Experiments : Include reference compounds (e.g., doxorubicin) to calibrate activity thresholds .

What in vitro models are appropriate for evaluating anticancer potential, and how should controls be designed?

Advanced Research Question
Model Selection :

  • Cell Lines : Use panels representing diverse cancer types (e.g., leukemia CCRF-CEM, lung cancer A549) .
  • 3D Cultures : Spheroids or organoids for mimicking tumor microenvironments.
    Experimental Design :
  • Controls :
    • Negative : Untreated cells or vehicle (DMSO <0.1%).
    • Positive : Cisplatin or paclitaxel at known IC₅₀ concentrations.
  • Dose-Response : Test 0.1–100 µM range with triplicate replicates.

Can computational methods predict binding affinity to cancer targets, and what parameters should be prioritized?

Advanced Research Question
Computational Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR, VEGFR2). Prioritize hydrogen bonding with triazole sulfur and hydrophobic contacts with methyl groups .
  • QSAR Models : Correlate logP, polar surface area, and topological indices with activity data.
    Validation :
  • Compare predicted vs. experimental GI₅₀ values to refine algorithms.

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